1-methyl-N,N'-bis(4-sulfamoylphenyl)-1H-pyrazole-4,5-dicarboxamide
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Overview
Description
N~4~,N~5~-BIS[4-(AMINOSULFONYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfonamide groups in the structure contributes to its significant biological activity.
Preparation Methods
The synthesis of N4,N~5~-BIS[4-(AMINOSULFONYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound .
Chemical Reactions Analysis
N~4~,N~5~-BIS[4-(AMINOSULFONYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~4~,N~5~-BIS[4-(AMINOSULFONYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4,N~5~-BIS[4-(AMINOSULFONYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets in the body. The sulfonamide groups in the compound inhibit the activity of enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division . This inhibition leads to the disruption of cellular processes, resulting in the death of cancer cells or bacteria .
Comparison with Similar Compounds
N~4~,N~5~-BIS[4-(AMINOSULFONYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE can be compared with other sulfonamide derivatives, such as:
N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide: This compound also contains sulfonamide groups and exhibits similar biological activities.
N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE: Another sulfonamide derivative with significant antimicrobial and anticancer activities.
Properties
Molecular Formula |
C18H18N6O6S2 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-methyl-3-N,4-N-bis(4-sulfamoylphenyl)pyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C18H18N6O6S2/c1-24-16(18(26)23-12-4-8-14(9-5-12)32(20,29)30)15(10-21-24)17(25)22-11-2-6-13(7-3-11)31(19,27)28/h2-10H,1H3,(H,22,25)(H,23,26)(H2,19,27,28)(H2,20,29,30) |
InChI Key |
IUPKUNPNNDGWMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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